molecular formula C9H7NO B080300 3,1-Benzoxazepine CAS No. 15123-59-8

3,1-Benzoxazepine

Cat. No. B080300
CAS RN: 15123-59-8
M. Wt: 145.16 g/mol
InChI Key: CUNVBWNVIDBXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,1-Benzoxazepine is a heterocyclic organic compound that has been widely used in scientific research. It is a bicyclic compound that contains a benzene ring fused to an oxazepine ring. The compound has a variety of applications in the field of medicinal chemistry, including as a potential drug candidate for several diseases.

Mechanism Of Action

The mechanism of action of 3,1-Benzoxazepine is not fully understood, but it is believed to involve the modulation of various signaling pathways. The compound has been reported to interact with several biological targets, including G protein-coupled receptors, ion channels, and enzymes. The exact mechanism of action may vary depending on the specific target and the cellular context.

Biochemical And Physiological Effects

3,1-Benzoxazepine has been reported to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In addition, 3,1-Benzoxazepine has been reported to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may have implications for the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3,1-Benzoxazepine is its versatility in scientific research. The compound has a wide range of potential applications and can be used in various assays and experiments. In addition, the synthesis of 3,1-Benzoxazepine is relatively straightforward and can be performed using common laboratory techniques.
One of the limitations of 3,1-Benzoxazepine is its potential toxicity. The compound has been reported to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. In addition, the compound may have off-target effects on biological systems, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 3,1-Benzoxazepine. One potential area of research is the development of new synthetic methods for the compound. This could include the development of more efficient and environmentally friendly methods for the synthesis of 3,1-Benzoxazepine.
Another area of research is the investigation of the compound's potential therapeutic applications. This could include the development of new drug candidates based on the structure of 3,1-Benzoxazepine, as well as the investigation of the compound's potential for the treatment of neurological disorders and other diseases.
Finally, there is a need for further research into the mechanism of action of 3,1-Benzoxazepine. This could involve the identification of new biological targets for the compound, as well as the investigation of the compound's interactions with existing targets. This research could help to shed light on the potential therapeutic applications of 3,1-Benzoxazepine and could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

The synthesis of 3,1-Benzoxazepine can be achieved through various methods, including the reaction of 2-aminophenol with α-bromo ketones, the reaction of 2-aminophenol with α-haloesters, and the reaction of α-bromoketones with N-alkylated 2-aminophenols. The most commonly used method is the reaction of 2-aminophenol with α-bromo ketones in the presence of a base such as potassium carbonate or sodium hydride. This method has been reported to have a high yield and is relatively easy to perform.

Scientific Research Applications

3,1-Benzoxazepine has been extensively studied for its potential therapeutic applications. It has been reported to have a variety of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. The compound has been investigated as a potential drug candidate for several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, 3,1-Benzoxazepine has been used as a molecular probe to study the function of various biological targets, including G protein-coupled receptors and ion channels.

properties

CAS RN

15123-59-8

Product Name

3,1-Benzoxazepine

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

3,1-benzoxazepine

InChI

InChI=1S/C9H7NO/c1-2-4-9-8(3-1)5-6-11-7-10-9/h1-7H

InChI Key

CUNVBWNVIDBXCA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=COC=N2

Canonical SMILES

C1=CC=C2C(=C1)C=COC=N2

synonyms

3,1-Benzoxazepine

Origin of Product

United States

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